1-(1,3-Benzodioxol-5-yl)piperidin-4-one
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Overview
Description
1-(1,3-Benzodioxol-5-yl)piperidin-4-one is an organic compound with the molecular formula C12H13NO3 It features a piperidinone ring substituted with a benzodioxole group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1,3-Benzodioxol-5-yl)piperidin-4-one can be synthesized through several methods. One common approach involves the reaction of piperidin-4-one with 1,3-benzodioxole under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to achieve the required quality standards .
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-Benzodioxol-5-yl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
1-(1,3-Benzodioxol-5-yl)piperidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 1-(1,3-Benzodioxol-5-yl)piperidin-4-one exerts its effects involves interactions with molecular targets and pathways. For instance, in anticancer research, it has been shown to induce cell cycle arrest and apoptosis in cancer cells by modulating specific signaling pathways . These pathways include the inhibition of tubulin polymerization and the activation of caspase enzymes .
Comparison with Similar Compounds
- 1-(1,3-Benzodioxol-5-yl)-3-piperidinone
- 1-(1,3-Benzodioxol-5-yl)-2-piperidinone
- 1-(1,3-Benzodioxol-5-yl)-4-piperidinol
Uniqueness: 1-(1,3-Benzodioxol-5-yl)piperidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)piperidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-10-3-5-13(6-4-10)9-1-2-11-12(7-9)16-8-15-11/h1-2,7H,3-6,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUEKZMYUVRHVQM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C2=CC3=C(C=C2)OCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369515 |
Source
|
Record name | 1-(1,3-benzodioxol-5-yl)piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70369515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
267428-44-4 |
Source
|
Record name | 1-(1,3-benzodioxol-5-yl)piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70369515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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